苏芬二盐酸盐

描述

Surfen dihydrochloride is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

科学研究应用

硫酸软骨素拮抗剂

苏芬二盐酸盐是一种硫酸软骨素拮抗剂 . 硫酸软骨素是一种存在于细胞表面和细胞外基质中的线性多糖,在各种生物过程中发挥着至关重要的作用。 作为一种拮抗剂,苏芬二盐酸盐可以与硫酸软骨素结合,从而可能调节这些过程 .

抑制细胞附着

苏芬二盐酸盐已被证明在体外抑制硫酸软骨素介导的细胞附着 . 这可能对细胞粘附、迁移和侵袭的研究产生影响,这些过程在许多生理和病理过程中至关重要,包括胚胎发育、免疫反应、炎症和肿瘤转移 .

维持干细胞的多能性

苏芬二盐酸盐可以通过可逆地抑制聚糖-生长因子相互作用维持人类胚胎干细胞 (hESCs) 的多能性状态 . 这在干细胞研究和再生医学中尤为重要,因为维持干细胞的多能性对于它们分化为各种细胞类型的能力至关重要 .

聚糖-生长因子相互作用

苏芬二盐酸盐可以可逆地抑制聚糖-生长因子相互作用 . 包括硫酸软骨素在内的聚糖经常与生长因子相互作用以调节各种生物过程。 通过抑制这些相互作用,苏芬二盐酸盐可能能够调节这些过程 .

作用机制

Target of Action

Surfen dihydrochloride primarily targets heparan sulfate (HS) . Heparan sulfate is a linear polysaccharide found on cell surfaces and in the extracellular matrix, which plays a crucial role in cell-cell interactions and cellular processes .

Mode of Action

Surfen dihydrochloride acts as a HS antagonist . It binds to glycosaminoglycans , a type of molecule that interacts with proteins to regulate cell growth, proliferation, adhesion, and migration . By binding to these molecules, Surfen dihydrochloride can interfere with their normal function .

Biochemical Pathways

Surfen dihydrochloride affects the sulfation of heparin and inhibits degradation by heparin lyases . This can impact various biochemical pathways, including those involving FGF2 binding and signaling . FGF2, or fibroblast growth factor 2, is a protein that plays a key role in cell growth, differentiation, and angiogenesis .

Pharmacokinetics

Its ability to bind to glycosaminoglycans suggests it may have good bioavailability .

Result of Action

Surfen dihydrochloride’s action results in the inhibition of cell attachment and virus infection . By antagonizing heparan sulfate, it can prevent cells from adhering to each other or to the extracellular matrix . This can also block viruses from attaching to cells, thereby preventing infection .

Action Environment

The action of Surfen dihydrochloride can be influenced by various environmental factors. For instance, the presence of other molecules that bind to glycosaminoglycans could potentially compete with Surfen dihydrochloride, affecting its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

生化分析

Biochemical Properties

Surfen Dihydrochloride interacts with various biomolecules, primarily enzymes and proteins. It affects the sulfation of heparin and inhibits degradation by heparin lyases . It also inhibits FGF2 binding and signaling .

Cellular Effects

Surfen Dihydrochloride has significant effects on various types of cells and cellular processes. It inhibits cell attachment and virus infection . In murine models of Multiple Sclerosis, Surfen Dihydrochloride reduced inflammation but inhibited remyelination .

Molecular Mechanism

At the molecular level, Surfen Dihydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to glycosaminoglycans and neutralizes the anticoagulant activity of both unfractionated and low molecular weight heparins .

属性

CAS 编号 |

5424-37-3 |

|---|---|

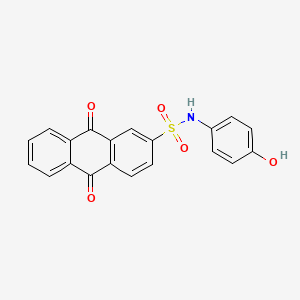

分子式 |

C21H21ClN6O |

分子量 |

408.9 g/mol |

IUPAC 名称 |

1,3-bis(4-amino-2-methylquinolin-6-yl)urea;hydrochloride |

InChI |

InChI=1S/C21H20N6O.ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);1H |

InChI 键 |

WKWQKPOJSGLGLI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl |

规范 SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

5424-37-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

3811-56-1 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Surfen dihydrochloride; Aminoquinuride dihydrochloride; Aminokinuride dihydrochloride; NSC-12155; NSC 12155; NSC12155; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)

![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)